molecular formula C21H42O4 B13743594 Glyceryl 2-isostearate CAS No. 32057-14-0

Glyceryl 2-isostearate

Cat. No.: B13743594
CAS No.: 32057-14-0
M. Wt: 358.6 g/mol
InChI Key: MQXVQTFGCRTCRG-UHFFFAOYSA-N
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Description

Glyceryl 2-isostearate is an ester derived from glycerin and isostearic acid. It is a highly substantive, rich, liquid emollient commonly used in personal care and cosmetic products. This compound offers excellent moisturizing properties, good spreadability, and low HLB (Hydrophilic-Lipophilic Balance) emulsifying properties, making it ideal for various skincare applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl 2-isostearate is synthesized through the esterification of glycerol with isostearic acid. The reaction typically involves heating glycerol and isostearic acid in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually between 150°C to 200°C, to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves the transesterification of triglycerides with glycerol. This process is catalyzed by strong bases like sodium methoxide or potassium hydroxide. The reaction mixture is then subjected to distillation to remove any unreacted components and to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Glyceryl 2-isostearate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of glycerol and isostearic acid .

Common Reagents and Conditions

    Esterification: Glycerol and isostearic acid in the presence of sulfuric acid or sodium hydroxide as catalysts.

    Transesterification: Triglycerides and glycerol with sodium methoxide or potassium hydroxide as catalysts.

    Hydrolysis: Acidic or basic conditions to break down the ester bond.

Major Products Formed

Scientific Research Applications

Glyceryl 2-isostearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

Glyceryl 2-isostearate exerts its effects primarily through its emollient and moisturizing properties. It forms a protective film on the skin’s surface, reducing transepidermal water loss and enhancing skin hydration. The compound’s low HLB value allows it to effectively emulsify oil and water phases, creating stable emulsions in cosmetic formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glyceryl 2-isostearate stands out due to its excellent moisturizing properties, low HLB value, and ability to form stable emulsions. Its biodegradability and eco-friendly nature make it a preferred choice in sustainable cosmetic formulations .

Properties

CAS No.

32057-14-0

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl 16-methylheptadecanoate

InChI

InChI=1S/C21H42O4/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(24)25-20(17-22)18-23/h19-20,22-23H,3-18H2,1-2H3

InChI Key

MQXVQTFGCRTCRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)CO

physical_description

Solid

Origin of Product

United States

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